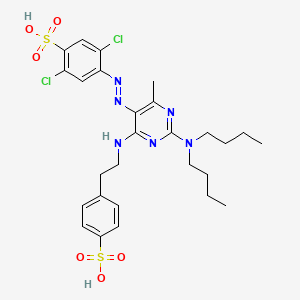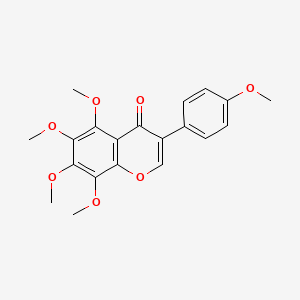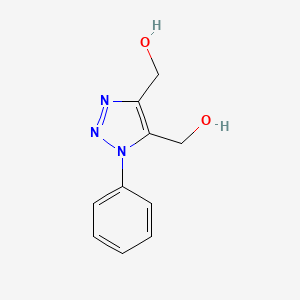
1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- is a heterocyclic compound that features a triazole ring substituted with a phenyl group and two hydroxymethyl groups. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored for its high yield and regioselectivity. The reaction involves the use of phenyl azide and propargyl alcohol under copper catalysis to form the triazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Formation of phenyl triazole carboxylic acids.
Reduction: Formation of phenyl triazole alcohols.
Substitution: Formation of various substituted phenyl triazoles.
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes, corrosion inhibitors, and photostabilizers .
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound interferes with metabolic pathways, leading to the disruption of cellular processes in microorganisms and cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 1H-1,2,3-Triazole, 4-phenyl-
- 1H-1,2,3-Triazole, 4,5-dimethyl-
- 1H-1,2,3-Triazole, 4,5-diphenyl-
Comparison: 1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- stands out due to its unique combination of hydroxymethyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to other triazole derivatives, it exhibits superior enzyme inhibitory properties and broader applications in various fields .
Eigenschaften
CAS-Nummer |
51808-10-7 |
|---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
[5-(hydroxymethyl)-1-phenyltriazol-4-yl]methanol |
InChI |
InChI=1S/C10H11N3O2/c14-6-9-10(7-15)13(12-11-9)8-4-2-1-3-5-8/h1-5,14-15H,6-7H2 |
InChI-Schlüssel |
HRVJUFMCCRPWCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12810051.png)
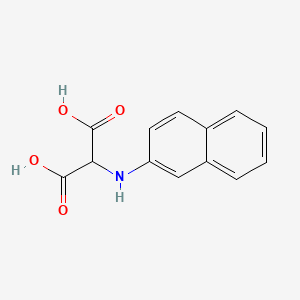
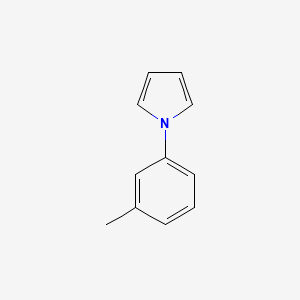
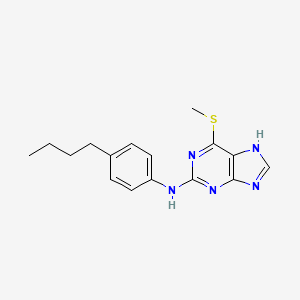
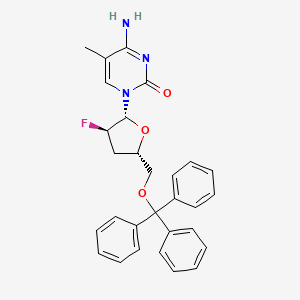
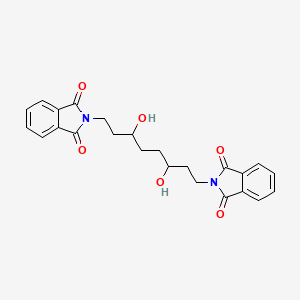
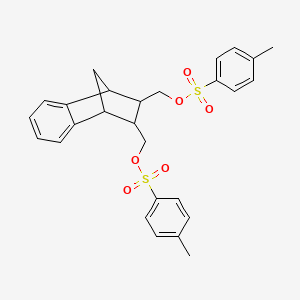
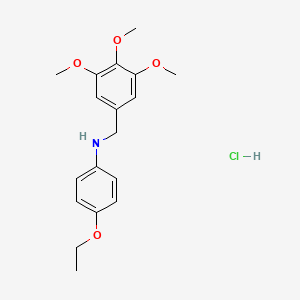
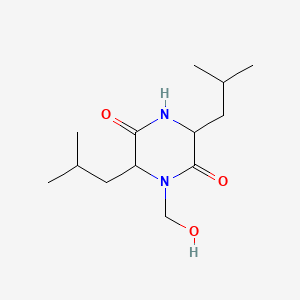

![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)
![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)
